Cas no 2090293-61-9 (6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one)

6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a brominated pyrimidinone derivative featuring a methylthio substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the 2-bromophenyl group enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The methylthio moiety offers potential for nucleophilic displacement, expanding its utility in heterocyclic chemistry. Its stable crystalline form ensures ease of handling and storage. This compound is valued for its structural specificity, making it a useful building block in medicinal chemistry research and the synthesis of biologically active molecules.
6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one structure
2090293-61-9 structure
Product Name:6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
CAS No:2090293-61-9
MF:C11H9BrN2OS
MW:297.170960187912
CID:5056152
Update Time:2025-10-28

6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
    • 4-(2-bromophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
    • 6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
    • Inchi: 1S/C11H9BrN2OS/c1-16-11-13-9(6-10(15)14-11)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14,15)
    • InChI Key: XAEBIUNFAFVZMV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C1=CC(NC(=N1)SC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 354
  • XLogP3: 2.5
  • Topological Polar Surface Area: 66.8

6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B268511-100mg
6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
2090293-61-9
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$ 95.00 2022-06-07
TRC
B268511-500mg
6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
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$ 365.00 2022-06-07
TRC
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6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
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$ 570.00 2022-06-07
Life Chemicals
F1967-3454-0.25g
6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
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$523.0 2023-09-06
Life Chemicals
F1967-3454-0.5g
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$551.0 2023-09-06
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6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
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Additional information on 6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one

6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one: A Comprehensive Overview

6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one, also known by its CAS number 2090293-61-9, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound features a pyrimidine ring system with substituents at positions 2, 4, and 6, making it a unique scaffold for further chemical modifications and functionalization.

The synthesis of 6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in catalytic methodologies have enabled the efficient construction of such heterocyclic compounds with high yields and excellent stereochemical control. The presence of the methylthio group at position 2 and the bromophenyl group at position 6 introduces interesting electronic and steric effects, which can be exploited in various chemical transformations.

One of the most promising applications of this compound lies in its potential as a building block for drug development. Pyrimidinones are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Researchers have recently explored the use of 6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one as a precursor for designing novel kinase inhibitors, which are critical targets in cancer therapy. The bromine substituent at position 6 provides an excellent site for further functionalization, allowing chemists to introduce additional bioactive groups that enhance the compound's pharmacological profile.

In addition to its role in medicinal chemistry, this compound has also found applications in materials science. The pyrimidine ring system is known for its aromaticity and stability, making it a valuable component in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Recent studies have demonstrated that derivatives of 6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one can serve as versatile linkers in MOF construction, offering enhanced mechanical properties and tunable porosity.

The study of 6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has also contributed significantly to our understanding of heterocyclic chemistry. Its reactivity patterns under various reaction conditions have been extensively investigated, providing valuable insights into the mechanisms of pyrimidine formation and modification. For instance, recent research has highlighted the importance of sulfur-containing substituents like the methylthio group in modulating the electronic properties of the pyrimidine ring, thereby influencing its reactivity in subsequent reactions.

From an environmental perspective, the synthesis and application of CAS No. 2090293-61-9 have been optimized to minimize ecological impact. Green chemistry principles have been incorporated into its production processes, ensuring that waste generation is minimized while maintaining high product quality. This aligns with global efforts to promote sustainable practices in chemical manufacturing.

In conclusion, 6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a multifaceted compound with significant implications across various scientific disciplines. Its unique structure, versatile reactivity, and potential applications make it an invaluable tool for researchers in both academia and industry. As ongoing studies continue to uncover new facets of its chemistry and biology, this compound is poised to play an even more prominent role in future innovations.

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